P2X7 receptor antagonist-4

Description

The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP, playing a critical role in neuroinflammation, chronic pain, and immune responses . P2X7 receptor antagonist-4 (hereafter referred to as "antagonist-4") is a high-affinity, brain-penetrant antagonist designed to target the P2X7 receptor with improved selectivity and pharmacokinetic (PK) properties. Preclinical studies highlight its ability to inhibit ATP-induced IL-1β release and reduce neuroinflammation in rodent models, making it a candidate for treating central nervous system (CNS) disorders such as depression and neuropathic pain . Antagonist-4 belongs to a structural class (e.g., adamantane carboxamides or tetrazole derivatives) optimized for cross-species efficacy (human, rat, and mouse) and robust receptor occupancy in vivo .

Properties

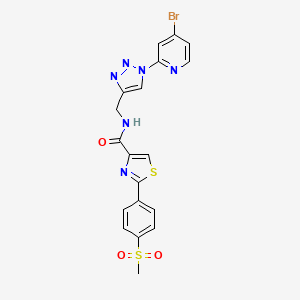

Molecular Formula |

C19H15BrN6O3S2 |

|---|---|

Molecular Weight |

519.4 g/mol |

IUPAC Name |

N-[[1-(4-bromopyridin-2-yl)triazol-4-yl]methyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C19H15BrN6O3S2/c1-31(28,29)15-4-2-12(3-5-15)19-23-16(11-30-19)18(27)22-9-14-10-26(25-24-14)17-8-13(20)6-7-21-17/h2-8,10-11H,9H2,1H3,(H,22,27) |

InChI Key |

ARUJVRWEJKETKN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN(N=N3)C4=NC=CC(=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P2X7 receptor antagonist-4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of an indeno(1,2-b)pyridine derivative, which is then modified through various chemical reactions to yield the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

P2X7 receptor antagonist-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity or selectivity .

Scientific Research Applications

P2X7 receptor antagonist-4 has a wide range of scientific research applications, including:

Mechanism of Action

P2X7 receptor antagonist-4 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This prevents the receptor from opening its ion channel, thereby blocking the influx of calcium and sodium ions and the efflux of potassium ions . The inhibition of P2X7 receptor activity reduces the release of pro-inflammatory cytokines, decreases cell death, and modulates immune responses . The molecular targets and pathways involved include the ATP-binding site on the P2X7 receptor and downstream signaling pathways, such as the activation of inflammasomes and the release of interleukin-1β .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Classification

P2X7 antagonists are categorized into four groups: ions, non-selective antagonists (e.g., suramin, PPADS), large organic cations (e.g., KN-62), and monoclonal antibodies . Antagonist-4 aligns with newer chemotypes like adamantane carboxamides or imidazolidinecarboxamides, which prioritize ortho-substituted aromatic groups for enhanced receptor interaction .

Table 1: Structural Classes of P2X7 Antagonists

| Class | Examples | Key Features |

|---|---|---|

| Adamantane carboxamides | CE-224,535, Antagonist-4 | High human potency, oral bioavailability |

| Tetrazole derivatives | AZ11645373, Compound-22 | Allosteric inhibition, species selectivity |

| Naphthoquinones | PS01, A740003 | Low IC50, anti-edematogenic effects |

| Imidazolidines | JNJ-47965567 | Brain-penetrant, CNS applications |

Receptor Specificity and Selectivity

Antagonist-4 demonstrates superior selectivity compared to older antagonists like KN-62 or BzATP, which activate off-target receptors (P2X1, P2X4) . For example, KN-62 has an IC50 of ~10 nM at human P2X7 but also inhibits calcium channels non-specifically . In contrast, antagonist-4 shows >100-fold selectivity over other P2X subtypes, akin to AZ10606120, a high-affinity allosteric antagonist .

Species-Specific Potency

A major challenge in P2X7 pharmacology is species-dependent efficacy. Antagonist-4 exhibits consistent potency across human, rat, and mouse receptors (IC50: 1–10 nM), unlike adamantane derivatives such as compound-22, which show 10-fold lower activity in rodents .

Table 2: Comparative IC50 Values Across Species

| Compound | Human IC50 (nM) | Rat IC50 (nM) | Mouse IC50 (nM) |

|---|---|---|---|

| Antagonist-4 | 2.5 | 5.0 | 7.8 |

| AZ11645373 | 8.0 | 500 | >1,000 |

| CE-224,535 | 1.2 | 15 | 20 |

| A740003 | 18 | 40 | 50 |

Pharmacokinetic and Pharmacodynamic Profiles

Antagonist-4 achieves >50% receptor occupancy in rat brain at 30 mg/kg (subcutaneous) with a half-life of 2–4 hours, comparable to JNJ-47965567 but superior to peripherally restricted agents like A740003 . Its brain-to-plasma ratio (>0.5) supports CNS applications, unlike CE-224,535, which is optimized for systemic inflammation .

Table 3: Pharmacokinetic Properties

| Compound | Bioavailability (%) | Brain Penetration | Half-Life (h) |

|---|---|---|---|

| Antagonist-4 | 75 | High | 3.5 |

| JNJ-47965567 | 60 | Moderate | 2.8 |

| AZ10606120 | 40 | Low | 1.5 |

| CE-224,535 | 85 | None | 6.0 |

Clinical and Preclinical Efficacy

Antagonist-4 reduces LPS-induced neuronal damage and neuropathic pain in rodents, mirroring the efficacy of compound-7 in depression models . However, clinical success varies: CE-224,535 failed in rheumatoid arthritis trials despite strong preclinical data, highlighting the need for biomarkers like ex vivo receptor occupancy to predict outcomes .

Q & A

Q. What experimental approaches are recommended for pharmacologically characterizing P2X7 receptor antagonist-4?

To characterize this compound, employ a combination of radioligand binding assays (to measure receptor affinity) and functional assays (e.g., YO-PRO-1 uptake or ethidium accumulation to assess pore formation inhibition). For example:

- IC50 determination : Measure antagonist potency using recombinant human/mouse P2X7 receptors expressed in heterologous systems (e.g., HEK-293 cells) under controlled ionic conditions (low divalent cations enhance agonist sensitivity) .

- Inflammasome modulation : Validate NLRP3 inflammasome inhibition via caspase-1 activity assays or IL-1β/IL-18 release quantification in LPS-primed macrophages .

- In vivo efficacy : Use sepsis models (e.g., murine LPS challenge) to evaluate renal protection and cytokine suppression .

Q. How can researchers ensure specificity of this compound in cell-based assays?

- Co-expression controls : Test antagonist effects in cells expressing other P2X subtypes (e.g., P2X4 or P2X2/3 heteromers) to rule off-target activity .

- Knockout validation : Compare responses in wild-type vs. P2X7 receptor-deficient cells or tissues .

- Allosteric modulation studies : Use tools like GW791343 (positive allosteric modulator in rats) or compound-17 (negative modulator in humans) to confirm target engagement .

Q. What in vivo models are suitable for studying this compound in neurological disorders?

- Epilepsy : Utilize temporal lobe epilepsy models (e.g., kainic acid-induced seizures) to assess long-term reductions in seizure frequency and gliosis .

- Chronic pain : Test mechanical allodynia in neuropathic pain models (e.g., spared nerve injury) .

- Depression : Evaluate behavioral outcomes (e.g., forced swim test) in stress-induced rodent models .

Advanced Research Questions

Q. How do allosteric modulation and cooperativity affect this compound activity?

P2X7 receptors exhibit positive/negative cooperativity , where ligand binding at one subunit influences adjacent subunits. For example:

- Compound-17 (structurally related to antagonist-4) shows negative cooperativity in humans, reducing ATP efficacy by binding to an allosteric site distinct from the ATP pocket .

- GW791343 acts as a positive modulator in rats but a negative modulator in humans, highlighting species-specific conformational changes .

- Methodological tip : Use Schild analysis and receptor protection assays (e.g., with decavanadate) to distinguish competitive vs. allosteric mechanisms .

Q. How do species differences impact translational studies with this compound?

- Rodent vs. human : Antagonist-4 has lower IC50 in mice (10.1 nM) than humans (64.7 nM), suggesting species-specific optimization is critical .

- Dog models : Dog P2X7 receptors pharmacologically resemble human receptors more closely than rodents, making them preferable for toxicology studies .

- Structural insights : Cryo-EM structures of panda P2X7 with PPADS/PPNDS reveal interspecies variations in antagonist binding pockets, guiding mutagenesis studies .

Q. How can structural biology tools enhance this compound development?

Q. How should researchers address contradictory data in P2X7 receptor pharmacology?

- Cell line variability : Human osteoblast-like cells show atypical responses (e.g., weak antagonist efficacy) due to endogenous receptor isoforms or heteromerization .

- Ionic conditions : Adjust extracellular Ca²⁺/Mg²⁺ concentrations during assays, as divalent cations modulate agonist potency and antagonist affinity .

- Receptor density : Use qPCR/Western blotting to correlate P2X7 expression levels with functional responses .

Q. What advanced techniques are used to study P2X7 receptor trafficking and signaling?

- PET imaging : Track receptor occupancy in vivo using radiolabeled tracers (e.g., ¹⁸F-JNJ-64413739) in primate or rodent models .

- Proteomics : Identify downstream effectors (e.g., NLRP3, gasdermin D) via phosphoproteomic or cytokine array profiling .

- Electrophysiology : Characterize ion permeability shifts (e.g., Na⁺ vs. Ca²⁺ currents) using patch-clamp recordings .

Q. What mechanistic insights link P2X7 receptor antagonism to NLRP3 inflammasome modulation?

Antagonist-4 inhibits ATP-induced K⁺ efflux , a key NLRP3 activation trigger. Validate this via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.